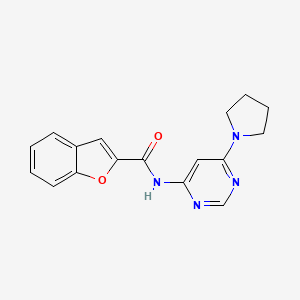

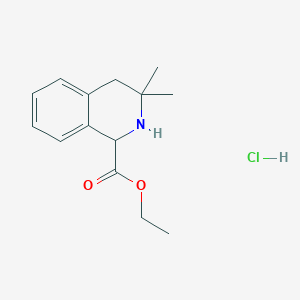

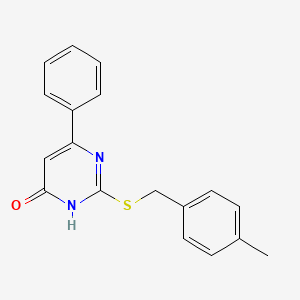

![molecular formula C11H14O4S B2894956 2-[4-(Propane-1-sulfonyl)phenyl]acetic acid CAS No. 745053-11-6](/img/structure/B2894956.png)

2-[4-(Propane-1-sulfonyl)phenyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(Propane-1-sulfonyl)phenyl]acetic acid” is an important raw material and intermediate used in organic synthesis . It is also used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “this compound” could potentially involve electrophilic aromatic substitution, a common type of reaction involving aromatic rings . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis

The molecular formula of “this compound” is C11H14O4S . The InChI code is 1S/C5H10O4S/c1-2-3-10(8,9)4-5(6)7/h2-4H2,1H3,(H,6,7) .Chemical Reactions Analysis

The chemical reactions of “this compound” could involve electrophilic aromatic substitution . The nitronium ion may attack the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .Aplicaciones Científicas De Investigación

Catalytic Applications

Sulfonyl compounds, similar to 2-[4-(Propane-1-sulfonyl)phenyl]acetic acid, have been utilized as catalysts in chemical synthesis. For instance, sulfonic acid-functionalized materials have shown efficacy as catalysts in condensation reactions, such as the synthesis of bisphenol-A, a key monomer in the production of polycarbonate and epoxy resins. The introduction of sulfonic acid groups to catalysts can enhance their acidity and catalytic performance, leading to high selectivity and yield in target reactions (Ide et al., 2012).

Synthesis of Complex Molecules

The sulfonyl group in compounds like this compound is a key functional group in organic synthesis, offering diverse reactivity. This functionality has been exploited in the synthesis of complex organic molecules, including dendritic structures and other polymers. The presence of sulfonyl groups can enable a variety of chemical transformations, such as sulfonation, alkylation, and condensation reactions, which are fundamental in building complex molecular architectures (Percec et al., 2001).

Material Science Applications

In material science, sulfonyl-containing compounds have been utilized in the modification and functionalization of materials to impart specific properties. For example, sulfonated poly(arylene ether sulfone) copolymers have been investigated for their potential use in fuel cell membranes due to their proton conductivity and thermal stability. The introduction of sulfonic acid groups into polymer backbones can significantly enhance the material's hydrophilicity, ion exchange capacity, and conductivity, making them suitable for applications in energy conversion and storage devices (Bae et al., 2009).

Propiedades

IUPAC Name |

2-(4-propylsulfonylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-7-16(14,15)10-5-3-9(4-6-10)8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQVTUDLBIWZKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

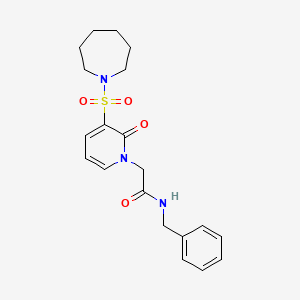

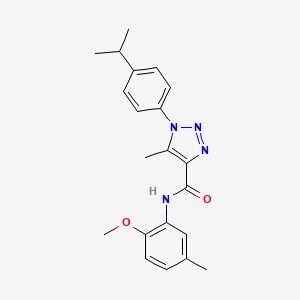

![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)

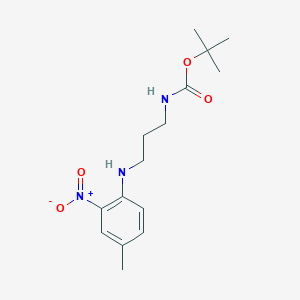

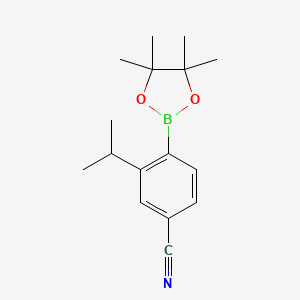

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)

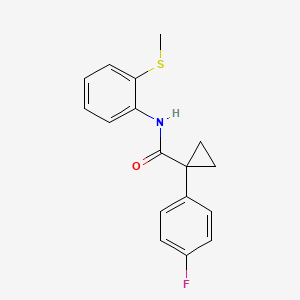

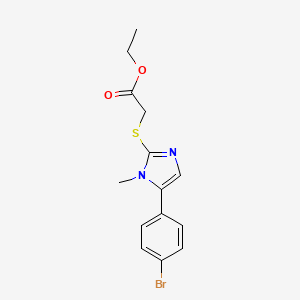

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)